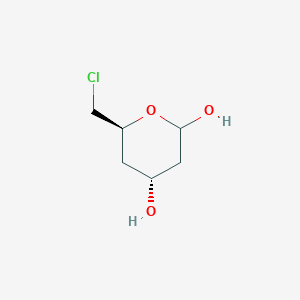
3',5'-Di-O-acetyl-N4-benzoyl-2'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Di-O-acetyl-N4-benzoyl-2’-deoxycytidine is a synthetic nucleoside analog that has garnered significant attention in the biomedical sector. This compound is particularly esteemed for its antiviral properties and is used extensively in research related to DNA virus-induced ailments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di-O-acetyl-N4-benzoyl-2’-deoxycytidine involves multiple steps, starting from 2’-deoxycytidine. The primary steps include the acetylation of the 3’ and 5’ hydroxyl groups and the benzoylation of the N4 amino group. The reaction conditions typically involve the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3’,5’-Di-O-acetyl-N4-benzoyl-2’-deoxycytidine undergoes various chemical reactions, including:
Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield 2’-deoxycytidine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the N4 position.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of dilute hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Yields 2’-deoxycytidine and acetic acid or benzoic acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3’,5’-Di-O-acetyl-N4-benzoyl-2’-deoxycytidine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex nucleoside analogs.
Biology: In studies related to DNA replication and repair mechanisms.
Medicine: As an antiviral agent in the research of treatments for DNA virus-induced diseases.
Industry: In the production of antiviral drugs and diagnostic reagents
Mécanisme D'action
The compound exerts its effects primarily by incorporating into viral DNA during replication, thereby inhibiting the activity of viral DNA polymerase. This leads to the termination of DNA chain elongation and ultimately, the inhibition of viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine
- N4,O3’,O5’-Tribenzoyl-2’-deoxycytidine
Uniqueness
3’,5’-Di-O-acetyl-N4-benzoyl-2’-deoxycytidine is unique due to its dual acetylation at the 3’ and 5’ positions, which enhances its stability and bioavailability compared to other similar compounds. This makes it particularly effective in antiviral research .
Propriétés
Formule moléculaire |
C20H21N3O7 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3-acetyloxy-5-(4-benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H21N3O7/c1-12(24)28-11-16-15(29-13(2)25)10-18(30-16)23-9-8-17(22-20(23)27)21-19(26)14-6-4-3-5-7-14/h3-9,15-16,18H,10-11H2,1-2H3,(H,21,22,26,27)/t15-,16+,18+/m0/s1 |
Clé InChI |
RZBZCUISIQLULR-LZLYRXPVSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825283.png)




![1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester](/img/structure/B11825307.png)
![2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B11825311.png)





![3-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B11825347.png)
